molecular formula C8H4BrClF2O B13718379 2'-Bromo-4',6'-difluorophenacyl chloride

2'-Bromo-4',6'-difluorophenacyl chloride

Cat. No.: B13718379
M. Wt: 269.47 g/mol
InChI Key: TXSYOEQDSSVYMJ-UHFFFAOYSA-N
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Description

2’-Bromo-4’,6’-difluorophenacyl chloride is an organic compound with the molecular formula C8H4BrClF2O It is a derivative of phenacyl chloride, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4’,6’-difluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. One common method is the electrophilic aromatic substitution reaction, where phenacyl chloride is treated with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution reactions.

Industrial Production Methods

On an industrial scale, the production of 2’-Bromo-4’,6’-difluorophenacyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4’,6’-difluorophenacyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, where the bromine and fluorine substituents may influence the reactivity.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

2’-Bromo-4’,6’-difluorophenacyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Bromo-4’,6’-difluorophenacyl chloride involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms on the phenyl ring influence the compound’s reactivity and selectivity in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a phenacyl chloride group.

    2-Bromo-4,6-difluorophenyl isocyanate: Contains an isocyanate group instead of a phenacyl chloride group.

Uniqueness

2’-Bromo-4’,6’-difluorophenacyl chloride is unique due to the combination of bromine and fluorine substituents on the phenyl ring, which imparts distinct chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(2-bromo-4,6-difluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-5-1-4(11)2-6(12)8(5)7(13)3-10/h1-2H,3H2

InChI Key

TXSYOEQDSSVYMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CCl)Br)F

Origin of Product

United States

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